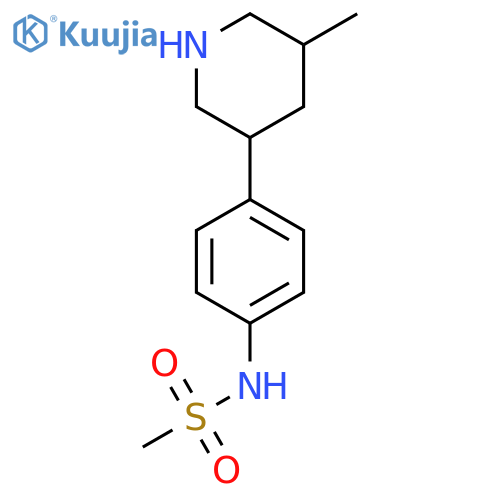Cas no 2172148-15-9 (N-4-(5-methylpiperidin-3-yl)phenylmethanesulfonamide)

2172148-15-9 structure
商品名:N-4-(5-methylpiperidin-3-yl)phenylmethanesulfonamide
N-4-(5-methylpiperidin-3-yl)phenylmethanesulfonamide 化学的及び物理的性質
名前と識別子
-
- N-4-(5-methylpiperidin-3-yl)phenylmethanesulfonamide
- 2172148-15-9
- EN300-1478027
- N-[4-(5-methylpiperidin-3-yl)phenyl]methanesulfonamide
-
- インチ: 1S/C13H20N2O2S/c1-10-7-12(9-14-8-10)11-3-5-13(6-4-11)15-18(2,16)17/h3-6,10,12,14-15H,7-9H2,1-2H3
- InChIKey: UDJLLEPNTOVNCJ-UHFFFAOYSA-N
- ほほえんだ: S(C)(NC1C=CC(=CC=1)C1CNCC(C)C1)(=O)=O
計算された属性
- せいみつぶんしりょう: 268.12454906g/mol
- どういたいしつりょう: 268.12454906g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 356
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 66.6Ų
N-4-(5-methylpiperidin-3-yl)phenylmethanesulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1478027-0.25g |
N-[4-(5-methylpiperidin-3-yl)phenyl]methanesulfonamide |
2172148-15-9 | 0.25g |
$670.0 | 2023-05-24 | ||
| Enamine | EN300-1478027-5.0g |
N-[4-(5-methylpiperidin-3-yl)phenyl]methanesulfonamide |
2172148-15-9 | 5g |
$2110.0 | 2023-05-24 | ||
| Enamine | EN300-1478027-10.0g |
N-[4-(5-methylpiperidin-3-yl)phenyl]methanesulfonamide |
2172148-15-9 | 10g |
$3131.0 | 2023-05-24 | ||
| Enamine | EN300-1478027-2500mg |
N-[4-(5-methylpiperidin-3-yl)phenyl]methanesulfonamide |
2172148-15-9 | 2500mg |
$1428.0 | 2023-09-28 | ||
| Enamine | EN300-1478027-10000mg |
N-[4-(5-methylpiperidin-3-yl)phenyl]methanesulfonamide |
2172148-15-9 | 10000mg |
$3131.0 | 2023-09-28 | ||
| Enamine | EN300-1478027-500mg |
N-[4-(5-methylpiperidin-3-yl)phenyl]methanesulfonamide |
2172148-15-9 | 500mg |
$699.0 | 2023-09-28 | ||
| Enamine | EN300-1478027-0.1g |
N-[4-(5-methylpiperidin-3-yl)phenyl]methanesulfonamide |
2172148-15-9 | 0.1g |
$640.0 | 2023-05-24 | ||
| Enamine | EN300-1478027-1.0g |
N-[4-(5-methylpiperidin-3-yl)phenyl]methanesulfonamide |
2172148-15-9 | 1g |
$728.0 | 2023-05-24 | ||
| Enamine | EN300-1478027-50mg |
N-[4-(5-methylpiperidin-3-yl)phenyl]methanesulfonamide |
2172148-15-9 | 50mg |
$612.0 | 2023-09-28 | ||
| Enamine | EN300-1478027-100mg |
N-[4-(5-methylpiperidin-3-yl)phenyl]methanesulfonamide |
2172148-15-9 | 100mg |
$640.0 | 2023-09-28 |
N-4-(5-methylpiperidin-3-yl)phenylmethanesulfonamide 関連文献
-
Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
2172148-15-9 (N-4-(5-methylpiperidin-3-yl)phenylmethanesulfonamide) 関連製品
- 2279938-29-1(Alkyne-SS-COOH)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 2230780-65-9(IL-17A antagonist 3)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
